molecular formula C22H16ClN5O4 B14094575 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid

Cat. No.: B14094575
M. Wt: 449.8 g/mol
InChI Key: BSUBAWXVZKBFOL-UHFFFAOYSA-N
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Description

2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a phenyl group, and an imidazo[1,2-g]purin scaffold, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. For instance, copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization has been reported as an efficient method for preparing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as low-pressure sintering and controlled crystallization are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: Common in organic chemistry, substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives with altered functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Properties

Molecular Formula

C22H16ClN5O4

Molecular Weight

449.8 g/mol

IUPAC Name

2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid

InChI

InChI=1S/C22H16ClN5O4/c1-25-19-18(20(31)27(22(25)32)12-17(29)30)26-11-16(13-7-3-2-4-8-13)28(21(26)24-19)15-10-6-5-9-14(15)23/h2-11H,12H2,1H3,(H,29,30)

InChI Key

BSUBAWXVZKBFOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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